5-Bromo-3-(2-chlorophenyl)-1H-indazole is a synthetic organic compound that belongs to the indazole class of heterocycles. Indazoles are characterized by a fused benzene and pyrazole ring structure, making them significant in medicinal chemistry due to their diverse biological activities. The specific compound, 5-Bromo-3-(2-chlorophenyl)-1H-indazole, is noted for its potential applications in pharmaceuticals, particularly in the development of antitumor agents and other therapeutic compounds.
The compound can be synthesized through various methods, typically involving bromination and chlorination reactions on indazole derivatives. Literature indicates that the synthesis often utilizes starting materials such as 5-nitro-1H-indazole or other substituted indazoles, which undergo halogenation reactions to introduce bromine and chlorine substituents at specific positions on the indazole ring .
5-Bromo-3-(2-chlorophenyl)-1H-indazole is classified as an indazole derivative. Indazoles are further categorized based on their substituents and functional groups, which influence their chemical behavior and biological activity. This compound specifically features a bromine atom at the 5-position and a chlorophenyl group at the 3-position of the indazole ring.
The synthesis of 5-Bromo-3-(2-chlorophenyl)-1H-indazole can be approached through several methodologies:
The reactions are generally conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation and side reactions. The yields can vary significantly depending on the reaction conditions, including temperature, concentration of reagents, and reaction time.
The molecular formula for 5-Bromo-3-(2-chlorophenyl)-1H-indazole is . The structure consists of a five-membered indazole ring fused with a phenyl group that contains a chlorine substituent:
Key structural data include:
The compound undergoes various chemical reactions typical of halogenated aromatic compounds, including:
For example, when reacting with nucleophiles such as amines or thiols, the bromine atom can be displaced, leading to new compounds with potential biological activity .
The mechanism of action for compounds like 5-Bromo-3-(2-chlorophenyl)-1H-indazole often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar indazole derivatives exhibit significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest .
Relevant analyses often include spectral data from techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) for structural confirmation .
5-Bromo-3-(2-chlorophenyl)-1H-indazole has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The synthesis of 5-Bromo-3-(2-chlorophenyl)-1H-indazole relies on established indazole ring-formation strategies. Cadogan cyclization is a prominent method, where ortho-nitrobenzaldehyde derivatives undergo reductive cyclization with tris(ethyl orthoformate) or phosphines. This reaction proceeds via imine formation, followed by intramolecular cyclization with nitro group reduction, yielding the indazole core [6] [8]. For 5-Bromo-3-(2-chlorophenyl)-1H-indazole, this typically requires starting materials pre-functionalized with bromine at the meta-position relative to the aldehyde group. Alternatively, hydrazine-based cyclizations employ ortho-halogenated benzophenones or benzaldehydes reacting with hydrazine hydrate. This method facilitates direct introduction of the 3-aryl group but faces regioselectivity challenges with asymmetrical substrates [3] [6].
Table 1: Traditional Indazole Ring Formation Methods
Method | Starting Materials | Key Conditions | Limitations |
---|---|---|---|
Cadogan Cyclization | ortho-Nitrobenzaldehydes | P(OEt)₃, reflux, 12–24 h | Requires brominated precursors |
Hydrazine Cyclization | 2-Chlorobenzaldehyde derivatives | NH₂NH₂, EtOH, Δ | Regioselectivity issues |
Diazotization | ortho-Alkyl anilines | NaNO₂, H⁺, low temp | Limited to specific substitution patterns |
Bromination strategies for indazoles vary by position:
Chlorophenyl introduction occurs via:
Table 2: Bromination and Chlorophenyl Coupling Methods
Reaction Type | Reagents/Catalysts | Selectivity Control | Yield Range |
---|---|---|---|
N1-Bromination | Br₂, DMF, -5°C→40°C | Low temperature prevents dibromination | 70–85% |
C5-Bromination | NBS, DMSO, 0–25°C | Solvent polarity directs C5 attack | 60–78% |
Suzuki Coupling (3-aryl) | Pd(PPh₃)₄, K₂CO₃, dioxane | N1-protection essential | 65–90% |
Direct C–H Arylation | CuI/phenanthroline, DMF, 110°C | Electron-deficient ligands favor C3 | 55–75% |
Key challenge: Simultaneous control over bromine position and chlorophenyl orientation requires sequential protection/deprotection steps to avoid regioisomeric mixtures [3] [8].
Transition-metal catalysis significantly enhances efficiency:
Solvent polarity critically influences reaction pathways:
Microwave irradiation (150°C, sealed vessel) reduces multi-step synthesis times from 48 h to 2–4 h while improving yields by 15–30% [6].
Single-step approaches (e.g., one-pot Cadogan-cyclization/bromination):
Multi-step routes dominate industrial production:
Table 3: Route Efficiency Comparison
Parameter | Single-Step Route | Multi-Step Route A | Multi-Step Route B |
---|---|---|---|
Overall Yield | 30–40% | 45–50% | 55–60% |
Purity (HPLC) | 70–85% | >98% | >99% |
Key Impurity | 7-Bromo isomer | N-unprotected byproducts | Di-arylated products |
Scalability | Limited to 100 g | >1 kg feasible | >5 kg demonstrated |
Multi-step routes offer superior reproducibility and purity, justifying additional steps for pharmaceutical applications [5].
Temperature gradients dictate reaction success:
Atmosphere engineering is crucial:
Reactor design adaptations:
Table 4: Temperature/Atmosphere Optimization Effects
Reaction Step | Optimal Conditions | Yield Improvement | Byproduct Reduction |
---|---|---|---|
C5-Bromination | NBS, DMF, -5°C, N₂ purge | 78% → 92% | Dibromides: 20% → <2% |
Suzuki Coupling | Pd(OAc)₂, dioxane, 80°C, Ar | 65% → 89% | Homocoupling: 15% → 1% |
Cadogan Cyclization | P(OEt)₃, 140°C, vacuum | 60% → 85% | Oxidized byproducts: 30% → 5% |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3